(+)-Germacrone-4,5-epoxide
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Overview
Description
(+)-Germacrone-4,5-epoxide is a naturally occurring sesquiterpene epoxide derived from germacrone, a compound found in various essential oils. It is known for its diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring an epoxide ring, contributes to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Germacrone-4,5-epoxide typically involves the epoxidation of germacrone. One common method is the use of peracids, such as m-chloroperbenzoic acid, under mild conditions to introduce the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction of germacrone from natural sources followed by chemical epoxidation. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-Germacrone-4,5-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases like cancer, due to its cytotoxic effects on cancer cells.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of (+)-Germacrone-4,5-epoxide involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This reactivity underlies its biological effects, including its antimicrobial and anticancer activities.
Comparison with Similar Compounds
(+)-Germacrone-4,5-epoxide can be compared with other sesquiterpene epoxides, such as:
Artemisinin: Known for its antimalarial properties.
Epoxyhumulene: Found in hops and has anti-inflammatory effects.
Epoxycaryophyllene: Exhibits antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ significantly from those of other similar compounds.
Properties
IUPAC Name |
6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVRYKQVZGSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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